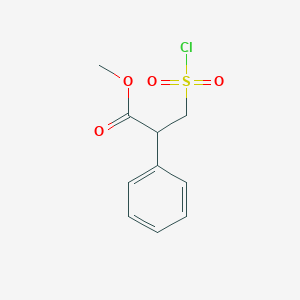

Methyl 3-(chlorosulfonyl)-2-phenylpropanoate

Description

Methyl 3-(chlorosulfonyl)-2-phenylpropanoate is an ester derivative featuring a chlorosulfonyl (-SO₂Cl) group at the third carbon of the propanoate chain and a phenyl substituent at the second carbon. This functional group combination confers unique reactivity, making it valuable in organic synthesis, particularly in sulfonamide formation or as a sulfonating agent. Its methyl ester group enhances solubility in organic solvents, while the chlorosulfonyl moiety acts as an electrophilic site for nucleophilic substitution reactions .

Properties

IUPAC Name |

methyl 3-chlorosulfonyl-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-15-10(12)9(7-16(11,13)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYNHZWNQNGIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS(=O)(=O)Cl)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803560-95-3 | |

| Record name | methyl 3-(chlorosulfonyl)-2-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry: Methyl 3-(chlorosulfonyl)-2-phenylpropanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industry: It is utilized in the manufacturing of polymers and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive, allowing it to participate in various biochemical reactions. The phenyl group contributes to the compound's stability and binding affinity to biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Functional Group Variations

Methyl 3-(chlorosulfonyl)propanoate (CAS 15441-07-3)

- Structure : Lacks the 2-phenyl group present in the target compound.

- Purity: 97% .

Methyl 3-(4-chlorosulfonyl)phenylpropionate (CAS 374537-95-8)

- Structure: Chlorosulfonyl group attached to the phenyl ring instead of the propanoate chain.

- Properties : Enhanced aromatic electron-withdrawing effects, altering electronic distribution and reactivity. Purity: 97% .

- Applications : Suited for electrophilic aromatic substitution or as a sulfonylating agent in aromatic systems.

Ethyl 3-(chlorosulfonyl)propanoate (CAS 103472-25-9)

- Properties: Higher lipophilicity due to the ethyl chain, influencing solubility in non-polar solvents. Lacks steric effects from the phenyl group .

- Applications : Used in less sterically demanding synthetic pathways.

Substitution Pattern Comparisons

Methyl 2-(3-chlorophenyl)-2-methylpropanoate (CAS 101233-58-3)

- Structure : Chloro substituent on the phenyl ring; lacks sulfonyl group.

- Properties : Reduced electrophilicity; the chloro group directs meta/para substitution in aromatic reactions. Molecular weight: 212.67 .

- Applications : Intermediate in pharmaceuticals requiring chloroaromatic motifs.

Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate (CAS 1379648-61-9)

- Structure : Ethyl ester with a 2-chlorophenyl and 2-phenyl group.

- Properties : Increased steric bulk and altered electronic effects due to the ethyl ester and ortho-chloro substituent. Molecular formula: C₁₇H₁₇ClO₂ .

- Applications: Potential use in chiral synthesis or as a building block for bioactive molecules.

Heterocyclic and Hybrid Analogs

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS 306936-53-8)

- Structure : Pyrrole ring replaces the phenyl group.

- Purity: ≥95% .

- Applications : Relevant in heterocyclic drug synthesis, such as kinase inhibitors.

Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-phenylpropanoate (CAS 178870-15-0)

- Structure: Sulfanyl and amino groups replace chlorosulfonyl; hydroxyl group at C2.

- Properties: Nucleophilic sulfur and amino groups enable diverse reactivity (e.g., chelation, oxidation). Molecular formula: C₁₆H₁₇NO₃S .

- Applications : Candidate for metal-binding or antioxidant molecules.

Data Table: Key Comparative Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Purity | Applications |

|---|---|---|---|---|---|---|

| Methyl 3-(chlorosulfonyl)-2-phenylpropanoate | Not explicitly listed | C₁₀H₁₁ClO₄S* | ~270.7 | Chlorosulfonyl, phenyl, methyl ester | N/A | Sulfonamide synthesis, electrophilic reactions |

| Methyl 3-(chlorosulfonyl)propanoate | 15441-07-3 | C₄H₇ClO₄S | 186.61 | Chlorosulfonyl, methyl ester | 97% | Sulfonylation reactions |

| Methyl 3-(4-chlorosulfonyl)phenylpropionate | 374537-95-8 | C₁₀H₁₁ClO₄S | 270.7 | Chlorosulfonyl (on phenyl), methyl ester | 97% | Aromatic sulfonylation |

| Ethyl 3-(chlorosulfonyl)propanoate | 103472-25-9 | C₅H₉ClO₄S | 200.64 | Chlorosulfonyl, ethyl ester | N/A | Organic synthesis intermediates |

| Methyl 2-(3-chlorophenyl)-2-methylpropanoate | 101233-58-3 | C₁₁H₁₃ClO₂ | 212.67 | Chlorophenyl, methyl ester | N/A | Pharmaceutical intermediates |

*Inferred from structural analogs.

Biological Activity

Methyl 3-(chlorosulfonyl)-2-phenylpropanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 286.75 g/mol. The compound features a methyl ester group , a propanoate backbone , and a chlorosulfonyl group attached to a phenyl ring, contributing to its unique reactivity and biological potential.

The biological activity of this compound is largely attributed to the chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to modifications that affect enzyme activity or protein function, making it a candidate for therapeutic applications in cancer and inflammation treatment.

Biological Activity

Preliminary studies suggest that this compound may exhibit the following biological activities:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer progression. The chlorosulfonyl group may interact with biological macromolecules, potentially leading to anticancer effects.

- Anti-inflammatory Properties : The compound's reactivity allows it to target inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits enzymes related to cancer progression; further studies needed. | |

| Anti-inflammatory | May modulate inflammatory pathways; potential therapeutic applications. | |

| Protein Modification | Forms covalent bonds with proteins, affecting their function. |

Notable Research

- Enzyme Inhibition Studies : A study highlighted that compounds similar to methyl 3-(chlorosulfonyl)-2-phenylpropanoate could effectively inhibit enzymes like cyclooxygenase (COX), which are crucial in inflammatory processes.

- Cellular Interaction Studies : Interaction studies using cell lines demonstrated that the compound could engage with specific cellular targets, indicating its potential for further development as a therapeutic agent.

- Structural Analogs : Comparative analysis with structurally similar compounds revealed unique aspects of methyl 3-(chlorosulfonyl)-2-phenylpropanoate that enhance its biological activity, such as the presence of the chlorosulfonyl group combined with a phenyl ring.

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves:

- Starting from a suitable phenylpropanoate precursor or related diketone.

- Introduction of the chlorosulfonyl group via chlorosulfonylation reagents.

- Purification through extraction, recrystallization, and drying.

Alternative Synthetic Routes

Patent WO2016139161A1 describes processes for preparing chloro-substituted sulfonates and related compounds, which may be adapted for synthesizing this compound. Key aspects include:

- Reaction of hydroxy-containing aromatic compounds with sulfonyl chlorides or derivatives to form sulfonic esters.

- Use of chlorosulfonylation reagents under controlled temperature and solvent conditions.

- Purification by aqueous workup and organic extraction.

Although this patent focuses on 3-chloro-2-vinylphenylsulfonates, the chemical principles and reaction conditions are relevant for the preparation of chlorosulfonyl esters on phenylpropanoate frameworks.

Comparative Data Table of Preparation Methods

Analysis of Preparation Methods

- The method involving diketone precursors and Oxone oxidation provides a moderate yield and is suitable for laboratory-scale synthesis with relatively mild conditions.

- The use of acetonitrile as a solvent and Oxone as an oxidant allows selective oxidation without harsh reagents.

- The patent method emphasizes the use of sulfonyl chlorides and chlorosulfonylation under controlled conditions, which may be more adaptable for industrial scale-up.

- Both methods require careful control of temperature and moisture to prevent hydrolysis or decomposition of the chlorosulfonyl group.

- Purification by recrystallization and drying under reduced pressure is critical to obtain stable, pure products.

Research Findings and Notes

- The chlorosulfonyl group is highly reactive and sensitive to moisture; thus, anhydrous conditions and inert atmosphere are often recommended during synthesis.

- Oxone-mediated oxidation is a reliable method to introduce sulfonyl groups on aromatic and aliphatic substrates.

- The choice of solvent (e.g., acetonitrile, chloroform, methanol) impacts reaction kinetics and product isolation.

- Extraction with organic solvents followed by aqueous washes ensures removal of inorganic by-products and unreacted reagents.

- The melting point and exact mass data from RSC support the successful synthesis and purity of related sulfonylated esters.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(chlorosulfonyl)-2-phenylpropanoate, and how can reaction efficiency be validated?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of a sulfonic acid precursor with a chlorinating agent (e.g., thionyl chloride or PCl₅) followed by esterification. For example:

Sulfonation : React 3-phenylpropanoic acid with chlorosulfonic acid to introduce the chlorosulfonyl group.

Esterification : Treat the intermediate with methanol under acidic conditions.

Q. Validation :

Q. How can the structural and electronic properties of this compound be characterized?

Methodological Answer: Use a combination of spectroscopic and computational tools:

- NMR : - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm; sulfonyl chlorine at δ 3.5–4.0 ppm) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., C-SO₂-Cl bond angle ~106°) .

- DFT Calculations : Analyze electron density maps to predict reactivity at the sulfonyl chloride group .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: The compound is moisture-sensitive due to the chlorosulfonyl group. Key stability

| Condition | Degradation Rate | Major Degradants |

|---|---|---|

| 25°C, dry N₂ | <5% over 6 months | None detected |

| 40°C, 75% humidity | ~30% in 2 weeks | 3-(sulfonic acid)-derivative |

| Aqueous pH 7.4 | Hydrolysis in <24 h | Phenylpropanoic acid |

Q. Recommendations :

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ in polar vs. non-polar solvents?

Methodological Answer: The chlorosulfonyl group’s electrophilicity is solvent-dependent:

- Polar aprotic solvents (e.g., DMF, DMSO) : Enhance nucleophilic substitution (S2) due to stabilization of transition states.

- Non-polar solvents (e.g., toluene) : Favor elimination pathways, leading to sulfene intermediates .

Q. Experimental Design :

Q. How can impurity profiles be analyzed and mitigated during large-scale synthesis?

Methodological Answer: Common impurities include:

| Impurity | Source | Detection Method |

|---|---|---|

| 3-(sulfonic acid) derivative | Incomplete chlorination | HPLC-MS (m/z 245) |

| Methyl phenylpropanoate | Ester hydrolysis | -NMR (loss of Cl) |

Q. Mitigation Strategies :

- Optimize chlorination time (≥6 h at 0°C).

- Add molecular sieves to absorb hydrolyzed byproducts .

Q. What computational tools are suitable for predicting degradation pathways of this compound?

Methodological Answer: Use quantum mechanical/molecular mechanical (QM/MM) simulations:

Thermal Degradation : Simulate bond dissociation energies (BDE) for C-S (≈320 kJ/mol) and S-Cl (≈265 kJ/mol) bonds .

Hydrolytic Pathways : Model transition states for water attack at sulfur (ΔG‡ ~85 kJ/mol at pH 7).

Q. How can the compound’s reactivity be exploited in multi-step syntheses (e.g., drug intermediates)?

Methodological Answer: The chlorosulfonyl group enables:

- Suzuki Coupling : Introduce aryl groups via Pd-catalyzed cross-coupling (yields: 70–85% ).

- Nucleophilic Displacement : Replace Cl with amines (e.g., benzylamine) to generate sulfonamides.

Q. Case Study :

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies in -NMR shifts (e.g., δ 3.7 vs. 3.8 ppm for methyl ester) may arise from solvent or concentration effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.